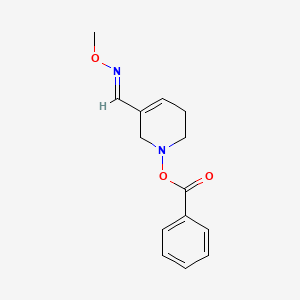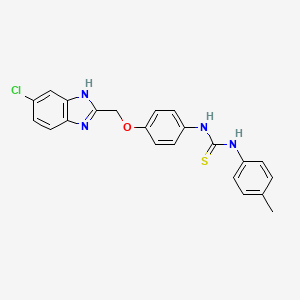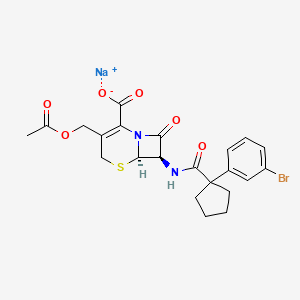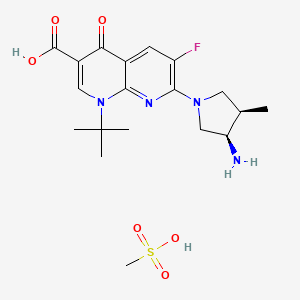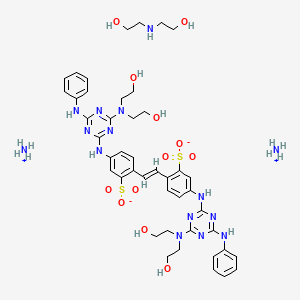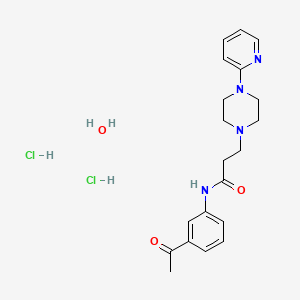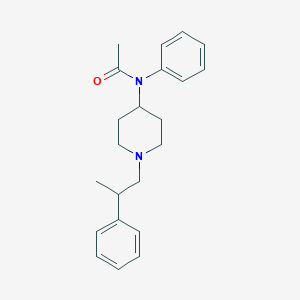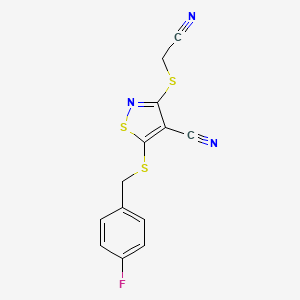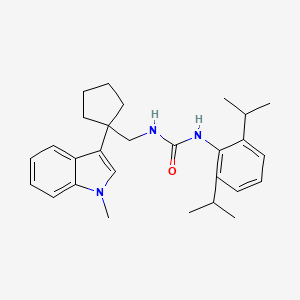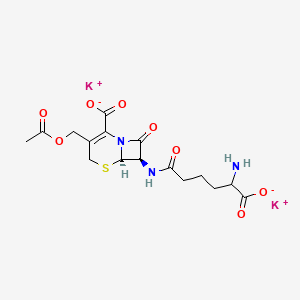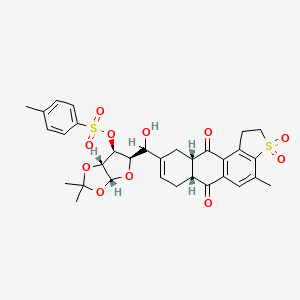
alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, formation of the furanose ring, and introduction of the anthraquinone and sulfonate groups. Common reagents used in these reactions include protecting agents like acetone, oxidizing agents like potassium permanganate, and sulfonating agents like p-toluenesulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme mechanisms or as a substrate in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The anthraquinone moiety may intercalate with DNA, while the sulfonate group can enhance solubility and bioavailability. The furanose ring may participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Xylofuranose derivatives: Compounds with similar furanose structures.
Anthraquinone derivatives: Compounds with similar anthraquinone moieties.
Sulfonate derivatives: Compounds with similar sulfonate groups.
Uniqueness
This compound is unique due to its combination of a furanose ring, anthraquinone moiety, and sulfonate group, which confer distinct chemical and biological properties
Properties
CAS No. |
138381-42-7 |
|---|---|
Molecular Formula |
C32H34O11S2 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[[(6aR,10aS)-4-methyl-3,3,6,11-tetraoxo-1,2,6a,7,10,10a-hexahydronaphtho[3,2-e][1]benzothiol-9-yl]-hydroxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H34O11S2/c1-15-5-8-18(9-6-15)45(38,39)43-28-27(40-31-29(28)41-32(3,4)42-31)24(33)17-7-10-19-21(14-17)26(35)23-20-11-12-44(36,37)30(20)16(2)13-22(23)25(19)34/h5-9,13,19,21,24,27-29,31,33H,10-12,14H2,1-4H3/t19-,21+,24?,27-,28+,29-,31-/m1/s1 |
InChI Key |
ZPXJOVRCQUNEIY-NYUYOZCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H](O[C@@H]2C(C4=CC[C@@H]5[C@H](C4)C(=O)C6=C(C5=O)C=C(C7=C6CCS7(=O)=O)C)O)OC(O3)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(OC2C(C4=CCC5C(C4)C(=O)C6=C(C5=O)C=C(C7=C6CCS7(=O)=O)C)O)OC(O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


